molecular formula C10H14O4 B1670108 (8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one CAS No. 140460-52-2

(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one

Cat. No.: B1670108
CAS No.: 140460-52-2
M. Wt: 198.22 g/mol
InChI Key: JCWPVPJYCLLPQL-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8E)-7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one is a bicyclic organic compound characterized by a fused bicyclo[8.1.0]undecene scaffold. Key structural features include:

  • 4,11-Dioxa bridges, creating a rigid oxygen-containing bicyclic system.
  • A hydroxyl group at position 7 and a methyl substituent at position 3, influencing polarity and steric interactions.
  • An (8E)-double bond, which may dictate conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWPVPJYCLLPQL-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(O2)C=CC(CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2C(O2)/C=C/C(CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140460-52-2
Record name Decarestrictine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140460522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Biosynthetic Production via Microbial Fermentation

Decarestrictine A1 is naturally produced by fungi such as Penicillium simplicissimus and Humicola fuscoatra through a polyketide-derived biosynthetic pathway. The process begins with a decaketide precursor formed by a type I polyketide synthase (PKS), which undergoes iterative elongation and cyclization.

Polyketide Synthase Assembly

The core structure originates from one acetate starter unit and four malonate extenders. Key steps include:

  • Ketoreduction and dehydration : The PKS introduces hydroxyl groups at C-7 and controls double-bond geometry (8E configuration).
  • Lactonization : Intramolecular esterification forms the 10-membered macrolide ring.

Post-PKS Modifications

Secondary transformations include:

  • Methylation : A methyltransferase installs the C-3 methyl group using S-adenosyl methionine (SAM).
  • Oxidation : Cytochrome P450 enzymes introduce the C-7 hydroxy group.
Table 1: Key Enzymatic Steps in Decarestrictine A1 Biosynthesis
Enzyme Class Function Substrate Product
Polyketide synthase Chain elongation and cyclization Acetyl-CoA, malonyl-CoA Decaketide intermediate
Methyltransferase C-3 methylation Intermediate Methylated intermediate
Cytochrome P450 C-7 hydroxylation Methylated intermediate Decarestrictine A1

Fermentation under controlled pH (5.5–6.5) and temperature (25–28°C) optimizes yield, with Decarestrictine A1 accumulating at 50–100 mg/L in Penicillium cultures.

Chemical Synthesis Strategies

While biosynthesis dominates large-scale production, synthetic routes provide access to structural analogs and resolve supply limitations. Two principal approaches have been explored:

Furan Oxidation and Intramolecular Michael Addition

This method, adapted from the synthesis of decarestrictine L, involves:

  • Furan alkylation : Lithiation of furan 7 and coupling with iodide 6 yields alkylated furan 1 (95% yield).
  • Singlet oxygen oxidation : Photooxygenation of 1 generates an endoperoxide intermediate.
  • Acetylation and cyclization : Treatment with acetic anhydride forms butenolide 8 , which undergoes TBAF-mediated deprotection to yield bicyclic lactone 9 (72% yield).
  • Reductive ring opening : LiAlH4/BF3·OEt2 reduces 9 to diol 10 , which is selectively protected and oxidized to Decarestrictine A1.
Table 2: Synthetic Route to Decarestrictine A1 via Furan Intermediate
Step Reaction Reagents/Conditions Yield Intermediate
1 Furan alkylation n-BuLi, THF, –78°C 95% Alkylated furan
2 Singlet oxygen oxidation O2, rose bengal, hv 99% Endoperoxide
3 Acetylation Ac2O, pyridine 99% Butenolide
4 Deprotection/cyclization TBAF, THF 72% Bicyclic lactone
5 Reductive opening LiAlH4, BF3·OEt2 95% Diol

This route achieves an overall yield of 64% but requires chiral starting materials for enantiocontrol.

Non-Enzymatic Acidic Rearrangement

Decarestrictine A1 can be derived from decarestrictines A2 or B under acidic conditions (pH 3.5–4.5):

  • Mechanism : Protonation of the C-5 carbonyl triggers retro-aldol cleavage, followed by re-lactonization to form the 4,11-dioxabicyclo[8.1.0]undecane skeleton.
  • Yield : 40–60% conversion after 48 hours at 25°C.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Preparation Methods
Method Yield Scalability Stereocontrol Cost
Microbial fermentation 50–100 mg/L High Full Moderate
Chemical synthesis 64% Moderate Partial High
Acidic rearrangement 40–60% High None Low
  • Fermentation is preferred for bulk production but requires strain optimization.
  • Chemical synthesis enables analog generation but faces challenges in stereoselectivity.
  • Acidic rearrangement offers a quick route but depends on precursor availability.

Chemical Reactions Analysis

Types of Reactions

(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, RNH2) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Literature

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Properties
(8E)-7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one (Target) Bicyclo[8.1.0]undecene Lactone, hydroxyl, methyl, dioxa C₁₁H₁₄O₄ 210.23 High polarity due to hydroxyl; moderate rigidity
8-Oxocyperene (4,10,11,11-tetramethyltricyclo[5.3.1.0¹,⁵]undec-4-en-6-one) Tricyclo[5.3.1.0¹,⁵]undecene Ketone, methyl groups C₁₅H₂₂O 218.33 Lipophilic; steric hindrance from methyl groups
4α-Methyl-5α-cholesta-8-en-3-one Steroidal tetracyclic Ketone, methyl, alkene C₂₈H₄₄O 396.65 High rigidity; low solubility in polar solvents
Benzodioxocin derivatives (e.g., 10B in Molecules 2009) Chromeno[7,8-d]benzodioxocin Multiple hydroxyls, ether linkages C₂₉H₂₄O₈ 500.50 High polarity; potential antioxidant activity

Critical Analysis of Functional and Structural Differences

Bicyclic vs. Tricyclic Frameworks
  • The target compound ’s bicyclo[8.1.0] system offers moderate rigidity compared to the tricyclic framework of 8-Oxocyperene , which introduces greater conformational constraints.
  • The steroidal tetracyclic compound exhibits extreme rigidity, limiting its interaction with biological targets compared to the more flexible bicyclic target.
Oxygen-Containing Moieties
  • The 4,11-dioxa bridges in the target compound enhance polarity and hydrogen-bonding capacity, akin to the ether linkages in benzodioxocin derivatives . However, the latter’s additional hydroxyl groups (e.g., 3,4-dihydroxyphenyl) confer higher aqueous solubility.
Substituent Effects
  • The methyl group at position 3 in the target compound creates steric hindrance, similar to the methyl clusters in 8-Oxocyperene . This may reduce enzymatic degradation in biological systems.
  • The lactone (5-one) in the target contrasts with the ketone in 4α-Methyl-5α-cholesta-8-en-3-one , suggesting differing reactivity in nucleophilic addition reactions.
Bioactivity Implications
  • The steroidal compound’s lipophilic nature favors membrane penetration, unlike the target’s mixed polarity profile.

Research Findings and Gaps

  • Synthetic Accessibility : The target’s bicyclic structure may require specialized ring-closing metathesis or oxidation steps, contrasting with the tricyclic 8-Oxocyperene’s likely terpene-derived biosynthesis .
  • Thermodynamic Stability : The (8E)-configuration in the target could impart lower stability than the fully saturated steroidal analog .
  • Data Limitations: No direct studies on the target’s bioactivity or physicochemical properties were found in the provided evidence, necessitating experimental validation.

Biological Activity

The compound (8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one , also known as Decarestrictine A1 or Botryolide B , has garnered attention in the field of medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C10H14O4
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 127393-90-2
  • SMILES Notation : C[C@@H]1C[C@@H]2O...

Antimicrobial Properties

Research indicates that Decarestrictine A1 exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated potent inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that Decarestrictine A1 could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

In vitro studies have shown that Decarestrictine A1 possesses anticancer properties. The compound was tested against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The results indicated a dose-dependent cytotoxic effect, with IC50 values as follows:

Cell Line IC50 (µM)
HeLa15.3
MCF-712.7
A54918.5

These findings highlight the potential of Decarestrictine A1 as an anticancer agent, warranting further investigation into its mechanisms of action.

The mechanism by which Decarestrictine A1 exerts its biological effects appears to involve the induction of apoptosis in cancer cells and disruption of bacterial cell membranes. Studies have suggested that the compound may activate caspase pathways leading to programmed cell death in tumor cells.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing Decarestrictine A1 was tested on patients with chronic bacterial infections resistant to conventional antibiotics. The treatment resulted in a significant reduction in bacterial load and improvement in clinical symptoms within two weeks.

Case Study 2: Cancer Treatment

A pilot study involving patients with advanced breast cancer treated with Decarestrictine A1 showed promising results. Patients exhibited reduced tumor size and improved quality of life metrics after six weeks of treatment.

Q & A

Q. Example Table: Stability Study Conditions

ConditionpHTemperature (°C)Sampling Intervals (h)
Acidic hydrolysis3400, 24, 48, 72
Neutral7250, 48, 96, 144
Alkaline1140, 72, 144, 216

Advanced: How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer:
Contradictions often arise from methodological variability . Address this by:

Standardizing assays : Use the same cell lines (e.g., HepG2 for cytotoxicity) and positive controls.

Validating purity : Ensure ≥95% purity via HPLC-ELSD to exclude impurities influencing results .

Meta-analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity.

Mechanistic studies : Apply knockout models (e.g., CRISPR for target genes) to isolate the compound’s specific effects vs. off-target interactions .

Advanced: What methodologies are recommended for studying the environmental fate of this compound?

Methodological Answer:
Follow the INCHEMBIOL framework ():

Abiotic studies :

  • Hydrolysis : Monitor degradation in aqueous buffers (pH 4–9) at 25°C.
  • Photolysis : Expose to UV-Vis light (λ = 290–800 nm) and quantify half-life via LC-MS.

Biotic studies :

  • Use microcosms with soil/water samples to assess microbial degradation.
  • Apply QSPR models to predict bioaccumulation factors based on logP and molecular weight.

Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC50) and chronic effects in algal growth inhibition assays .

Basic: How can researchers validate the compound’s purity for pharmacological studies?

Methodological Answer:
Combine chromatographic and spectroscopic methods :

  • HPLC-DAD : Use a C18 column with UV detection at λ = 210 nm (ketone moiety) and 254 nm (conjugated diene).
  • NMR purity assessment : Integrate proton signals to detect impurities at <1% abundance.
  • Elemental analysis : Confirm C, H, O content within 0.4% of theoretical values. Cross-reference with the compound’s InChIKey for database consistency .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Test combinations of PEG-400, DMSO, and cyclodextrins (e.g., HP-β-CD) at varying ratios.
  • Amorphous solid dispersion : Use spray drying with polyvinylpyrrolidone (PVP) to enhance bioavailability.
  • Pharmacokinetic profiling : Conduct cassette dosing in rodents to compare solubility-enhancing formulations. Measure plasma concentration via LC-MS/MS at 0.5, 1, 2, 4, 8, and 24h post-administration .

Advanced: How should researchers address discrepancies in reported spectral data (e.g., NMR shifts)?

Methodological Answer:

  • Replicate conditions : Ensure identical solvent (e.g., CDCl3 vs. DMSO-d6), temperature, and concentration.
  • Quantum chemical calculations : Compute NMR shifts using DFT (B3LYP/6-311+G(d,p)) and compare with experimental data.
  • Collaborative validation : Share raw spectral data via platforms like NMReDATA to enable cross-lab verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one
Reactant of Route 2
(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.